1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone

Description

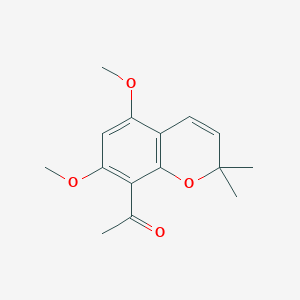

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone (CAS 31367-55-2) is a chromene derivative with the molecular formula C₁₅H₁₈O₄ and a molecular weight of 262.30 g/mol . Its structure features a chromen core substituted with two methoxy groups at positions C5 and C7, a dimethyl group at C2, and an acetyl (ethanone) group at C8 (Figure 1). This compound is of interest due to its structural similarity to bioactive natural products isolated from plants like Melicope barbigera, which are studied for their antioxidant, anti-inflammatory, and cytotoxic properties .

Table 1: Key Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₈O₄ |

| Molecular Weight | 262.30 g/mol |

| CAS Number | 31367-55-2 |

| Functional Groups | 5,7-Dimethoxy, 2,2-dimethyl, 8-acetyl |

| Solubility | Likely soluble in organic solvents* |

| Stability | Stable under standard conditions |

*Inferred from structural analogs like 8-benzoyl derivatives, which are soluble in dichloromethane and ethanol .

Structure

3D Structure

Properties

IUPAC Name |

1-(5,7-dimethoxy-2,2-dimethylchromen-8-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-9(16)13-12(18-5)8-11(17-4)10-6-7-15(2,3)19-14(10)13/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELWYGQTQBQPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C2=C1OC(C=C2)(C)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone typically involves the condensation of appropriate phenolic compounds with acetylacetone under acidic or basic conditions. One common method includes the use of phenol, acetylacetone, and a catalyst such as aluminum chloride or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-2-one scaffold.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties

Research indicates that compounds similar to 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases and may have implications in the development of dietary supplements or pharmaceuticals aimed at reducing oxidative damage in cells .

Anti-inflammatory Activity

Studies have suggested that derivatives of chromenone compounds can possess anti-inflammatory effects. This could make this compound a candidate for further investigation in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Anticancer Research

There is growing interest in the anticancer properties of flavonoid derivatives. Preliminary studies have shown that chromenone compounds can induce apoptosis in cancer cells. Therefore, this compound may be explored for its potential as an adjunct therapy in cancer treatment .

Agricultural Applications

Pesticidal Activity

Research has indicated that compounds similar to this chromenone structure exhibit insecticidal properties. This suggests potential applications in developing natural pesticides that could help manage agricultural pests while minimizing environmental impact .

Plant Growth Regulation

There is evidence that certain chromenones can act as plant growth regulators. This could lead to applications in enhancing crop yields or improving resistance to environmental stresses .

Material Science Applications

Polymer Additives

The unique chemical structure of this compound may allow it to serve as an additive in polymer formulations to enhance properties such as UV stability or mechanical strength. This application is particularly relevant in industries where materials are exposed to harsh environmental conditions .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Antioxidant Activity Study | Evaluation of antioxidant properties | Demonstrated significant free radical scavenging ability. |

| Anti-inflammatory Research | Effects on inflammatory markers | Showed reduction in cytokine levels in vitro. |

| Pesticidal Efficacy Study | Insecticidal properties against common pests | Effective at lower concentrations compared to traditional pesticides. |

Mechanism of Action

The mechanism of action of 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In the context of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

1-[3,4-Dihydro-3-hydroxy-5,7-dimethoxy-2,2-dimethyl-2H-benzopyran-8-yl]ethanone (CAS Not Specified)

- Key Differences: Contains a 3-hydroxy group on the dihydrobenzopyran ring, introducing chirality at C3. Exists as a racemic mixture, complicating stereochemical analysis compared to the non-hydroxylated target compound .

- Racemic nature may limit pharmacological utility unless enantiomers are separated.

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS 63565-07-1)

- Key Differences :

- Dihydroxy groups: Increase antioxidant activity (e.g., radical scavenging) but reduce lipophilicity compared to dimethoxy groups. Solubility: More polar than the target compound, with better solubility in ethanol and dichloromethane .

Table 2: Functional Group Comparison

| Compound | C5 Substituent | C7 Substituent | C8 Substituent | |

|---|---|---|---|---|

| Target Compound (31367-55-2) | OMe | OMe | Acetyl | |

| 8-Benzoyl-5,7-dihydroxy Analogue | OH | OH | Benzoyl | |

| 1-(7-Hydroxy-5-methoxy Analogue) | OMe | OH | Acetyl |

Positional Isomers and Regioisomers

1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone (CAS 484-18-4)

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone (CAS 529-70-4)

Solubility and Lipophilicity

- Methoxy vs. Hydroxy Groups :

- Methoxy groups (target compound) increase lipophilicity (logP ~2.5*), favoring membrane permeability.

- Hydroxy groups (e.g., 63565-07-1) reduce logP (~1.8) but improve water solubility .

Biological Activity

1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone is a synthetic compound belonging to the class of chromen derivatives. These compounds have garnered attention due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H18O4

- Molecular Weight : 262.30 g/mol

- CAS Number : 31367-55-2

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells.

Study Findings :

A study measuring the total antioxidant capacity of various compounds found that this chromen derivative showed a strong capacity to scavenge free radicals, which is essential for protecting cells from oxidative damage.

| Compound | Total Antioxidant Capacity (µmol Trolox equivalent/µmol tested) |

|---|---|

| This compound | 1.10 ± 0.043 |

| Curcumin | 6.53 ± 0.25 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines.

Mechanism of Action :

The anti-inflammatory activity is attributed to the modulation of signaling pathways involved in inflammation. Specifically, it may inhibit NF-kB activation and reduce the expression of COX-2.

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's disease.

Case Study :

A study evaluated its effect on β-secretase (BACE-1) inhibition and found that it exhibited strong inhibitory activity at submicromolar levels:

| Compound | BACE-1 Inhibition IC50 (µM) |

|---|---|

| This compound | 0.38 |

| Curcumin | 0.74 |

This suggests that the compound may play a role in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

The biological activity of this compound is largely due to its structural features that allow it to interact with various molecular targets:

- Hydrogen Bonding : The methoxy groups facilitate hydrogen bonding with target proteins.

- Redox Reactions : The presence of hydroxyl groups allows participation in redox reactions.

- Cell Signaling Modulation : It may influence cellular signaling pathways leading to altered gene expression.

Comparative Analysis with Similar Compounds

Comparative studies with other chromen derivatives demonstrate that while many share similar structural characteristics, the specific substitution pattern on the chromen ring significantly influences their biological activity.

| Compound Name | Antioxidant Activity | BACE-1 Inhibition IC50 (µM) |

|---|---|---|

| Compound A | Moderate | 0.50 |

| Compound B | High | 0.45 |

| 1-(5,7-Dimethoxy...) | Very High | 0.38 |

Q & A

Q. What are the recommended safety precautions for handling 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone in laboratory settings?

- Methodological Answer : Adhere to standardized safety protocols such as:

- Preventive Measures : Avoid ignition sources (P210), ensure proper ventilation, and wear protective gloves/eyewear ().

- Storage : Store in a cool, dry, well-ventilated area away from heat (P403) .

- Emergency Response : In case of accidental exposure, consult a physician immediately and provide the safety data sheet (P301/P310) .

Q. What synthetic strategies are effective for preparing chromen-8-yl ethanone derivatives?

- Methodological Answer : Common methods include:

- Condensation Reactions : Use diethyl 1,3-acetonedicarboxylate with hydroxybenzylidene precursors in ethanol under reflux (70°C), monitored by TLC .

- Acid-Catalyzed Acetylation : Reflux with glacial acetic acid and ZnCl₂ as a catalyst, followed by crystallization (e.g., dioxane) .

Q. How can UV-Vis and IR spectroscopy aid in characterizing this compound?

- Methodological Answer :

- IR Analysis : Identify key functional groups (e.g., carbonyl C=O stretch at ~1700 cm⁻¹) using 10% CCl₄ or CS₂ solutions .

- UV-Vis : Monitor chromene ring conjugation (λmax ~250–300 nm) in ethanol .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Data Collection : Use Bruker SMART APEX diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .

- Structural Refinement : Analyze torsion angles (e.g., C5–C6–C7–O4 = 178.6°) to confirm substituent orientation .

- Validation : Compare with databases (e.g., CCDC) to verify bond lengths and angles .

Q. What strategies resolve contradictions in NMR data for substituted chromenones?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating [1]H and [13]C shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- Solvent Effects : Use deuterated DMSO or CDCl₃ to enhance resolution of aromatic protons .

- Dynamic Exchange Analysis : Investigate temperature-dependent spectra to identify rotational barriers .

Q. How does the substitution pattern on the chromene ring influence reactivity in nucleophilic additions?

- Methodological Answer :

- Steric Effects : Dimethyl groups at C2 hinder nucleophilic attack at C8, as shown in crystallographic data (C2–C2 bond length = 1.54 Å) .

- Electronic Effects : Methoxy groups at C5/C7 activate the carbonyl via resonance, enhancing electrophilicity .

- Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., 5-methoxy vs. unsubstituted chromene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.